Cyclopenthiazide's 100-Fold Potency Advantage Over Hydrochlorothiazide
Cyclopenthiazide demonstrates markedly higher intrinsic diuretic potency compared to hydrochlorothiazide (HCTZ), the most widely prescribed thiazide. In a head-to-head pharmacological assessment, cyclopenthiazide was found to be approximately 70 to 100 times more potent than hydrochlorothiazide on a milligram-for-milligram basis [1]. This potency differential is consistent with the class-wide potency ranking established in comparative pharmacology reviews, which places cyclopenthiazide at the highest end of the thiazide potency spectrum (chlorothiazide < hydrochlorothiazide < hydroflumethiazide < bendroflumethiazide < cyclopenthiazide) . Clinically, this translates to effective antihypertensive doses of cyclopenthiazide at 0.125–0.5 mg daily, whereas hydrochlorothiazide typically requires 12.5–50 mg daily to achieve comparable blood pressure reduction [2].
| Evidence Dimension | Diuretic potency (relative milligram efficacy) |
|---|---|
| Target Compound Data | Relative potency index: ~100-fold (vs. hydrochlorothiazide) [1] |
| Comparator Or Baseline | Hydrochlorothiazide (baseline potency = 1) |
| Quantified Difference | Cyclopenthiazide is 70–100 times more potent than hydrochlorothiazide [1] |
| Conditions | Pharmacological testing of diuretic efficacy; clinical equipotent dose comparison: cyclopenthiazide 0.125 mg vs. HCTZ 12.5 mg [2] |
Why This Matters
This potency differential enables a significantly lower oral dose burden, which is a critical procurement factor when formulating fixed-dose combinations or when patient compliance and pill size are design constraints.
- [1] Scilit. Klinische Prüfung eines neuen Sulfonamiddiuretikums. Accessed 2025. View Source
- [2] Journal of Human Hypertension. Diuretics in the therapy of hypertension. 2002;16(Suppl 1):S60-S63. View Source
